(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide
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Overview
Description
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide involves multiple steps, starting with the preparation of the pyridine ring substituted with methylthio groups. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Methylthio Groups: Methylthio groups are introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the Hexylthiode Canoic Amide Moiety: The final step involves the coupling of the hexylthiode canoic amide group to the pyridine ring through amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide: shares similarities with other pyridine derivatives, such as:
Uniqueness
- Unique Structure : The combination of multiple sulfur and nitrogen atoms in the structure of this compound makes it unique compared to other similar compounds.
- Potential Applications : Its potential applications in various fields of research and industry further highlight its uniqueness.
Properties
Molecular Formula |
C24H42N2OS3 |
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Molecular Weight |
470.8 g/mol |
IUPAC Name |
2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide |
InChI |
InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27) |
InChI Key |
XAMYAYIMCKELIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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